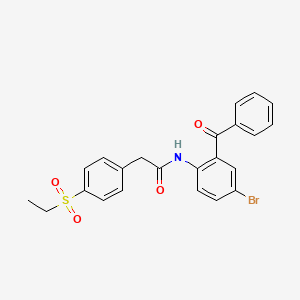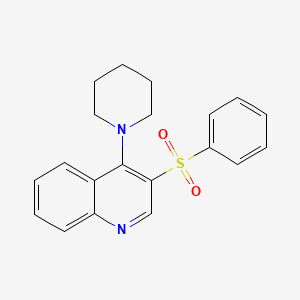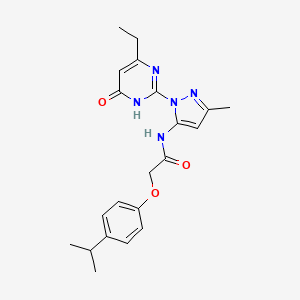
N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20BrNO4S and its molecular weight is 486.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. For instance, certain acetamide derivatives have displayed good antimicrobial activity, particularly against a range of microbial strains. Compounds like 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, synthesized through a series of reactions starting from benzoic acid, have shown variable antimicrobial activities relative to reference standards (Fahim & Ismael, 2019); (Rehman et al., 2016).
Ketone Reduction Catalysts
In organometallic chemistry, derivatives of this compound have been utilized in the synthesis of catalysts for ketone reduction. The preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are used for this purpose, involves a series of reactions including the use of benzoyl acetamide derivatives (Facchetti et al., 2016).
Synthesis of Dronedarone Hydrochloride
The compound has also been used in the synthesis of Dronedarone Hydrochloride, a medication used for certain heart conditions. The synthesis involves multiple steps, starting from N-(2-butylbenzofuran-5-yl) acetamide and 4-(3-chloropropoxy) benzoyl chloride, eventually leading to the production of dronedarone hydrochloride (Feilong, 2011).
Molecular Structure Analysis
Studies on the molecular structure of similar acetamide compounds, like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, have provided insights into their crystal structures, which are crucial for understanding their chemical behavior and potential applications (Xiao et al., 2009).
Enzyme Inhibition
Several acetamide derivatives, particularly those with benzodioxane and acetamide moieties, have been synthesized and tested for their enzyme inhibitory potential. They have been found to exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which could be relevant for developing treatments for conditions like diabetes or Alzheimer's disease (Abbasi et al., 2019).
Synthesis of Other Medical Compounds
The compound has also been used in synthesizing various other medically relevant compounds. These include derivatives like N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which have shown significant activity against enzymes like butyrylcholinesterase and acetylcholinesterase (Siddiqui et al., 2013).
Chemical Synthesis and Characterization
This compound and its derivatives have been widely used in chemical synthesis and characterization studies. For instance, compounds like benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside have been synthesized from related compounds, contributing to the field of carbohydrate chemistry (Parquet & Sinaÿ, 1971).
Anticancer Agents
Moreover, some derivatives have been explored as potential anticancer agents. For example, diamide-coupled benzophenone analogues have shown promising results in in-vitro cytotoxic and antiproliferative assays against multiple cancer cell types (Zabiulla et al., 2016).
Cytotoxic, Anti-Inflammatory, and Analgesic Properties
Additionally, the derivatives of this compound have been assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing activities comparable with standard drugs in certain cases (Rani et al., 2016).
Supramolecular Assembly
The crystal structures of similar compounds have been studied, revealing intermolecular hydrogen bonds and weak interactions that facilitate three-dimensional architectures. Such studies are vital for understanding the structural and functional aspects of these compounds (Hazra et al., 2014).
Electronic and Biological Interactions
Research has also delved into the electronic and biological interactions of similar compounds, exploring their structural parameters, electron behavior, and potential antifungal and anticancer activities through molecular docking studies (Bharathy et al., 2021).
特性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIXJHPUODLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)
![2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile](/img/structure/B2589062.png)

![2-{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2589065.png)

![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2589068.png)
![(1E,3Z)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B2589071.png)

![5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2589074.png)
![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)



